

fundamental reactivity of (4-Bromo-3-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromo-3-chlorophenyl)boronic acid

Cat. No.: B571854

[Get Quote](#)

An In-depth Technical Guide to the Fundamental Reactivity of **(4-Bromo-3-chlorophenyl)boronic acid**

Introduction

(4-Bromo-3-chlorophenyl)boronic acid is a versatile bifunctional organoboron reagent that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its utility stems from the presence of three distinct reactive sites: a boronic acid group and two different halogen atoms (bromine and chlorine) on the phenyl ring. This unique arrangement allows for sequential and regioselective functionalization, making it a valuable building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the core reactivity of **(4-Bromo-3-chlorophenyl)boronic acid**, with a focus on its participation in cornerstone cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the causality behind the selection of reaction parameters.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting.

Property	Value
CAS Number	1217501-28-4 [1] [2] [3] [4]
Molecular Formula	C ₆ H ₅ BBrClO ₂ [1] [4] [5]
Molecular Weight	235.28 g/mol [4] [5]
Physical Form	Solid, off-white powder [1] [5] [6]
Boiling Point	361.8 ± 52.0 °C at 760 mmHg [1]
Purity	Typically available in 95-98% purity [1] [2]
Storage	Store at room temperature or in an inert atmosphere. [1] Keep container tightly closed in a dry, well-ventilated place. [6] [7]

Stability and Storage

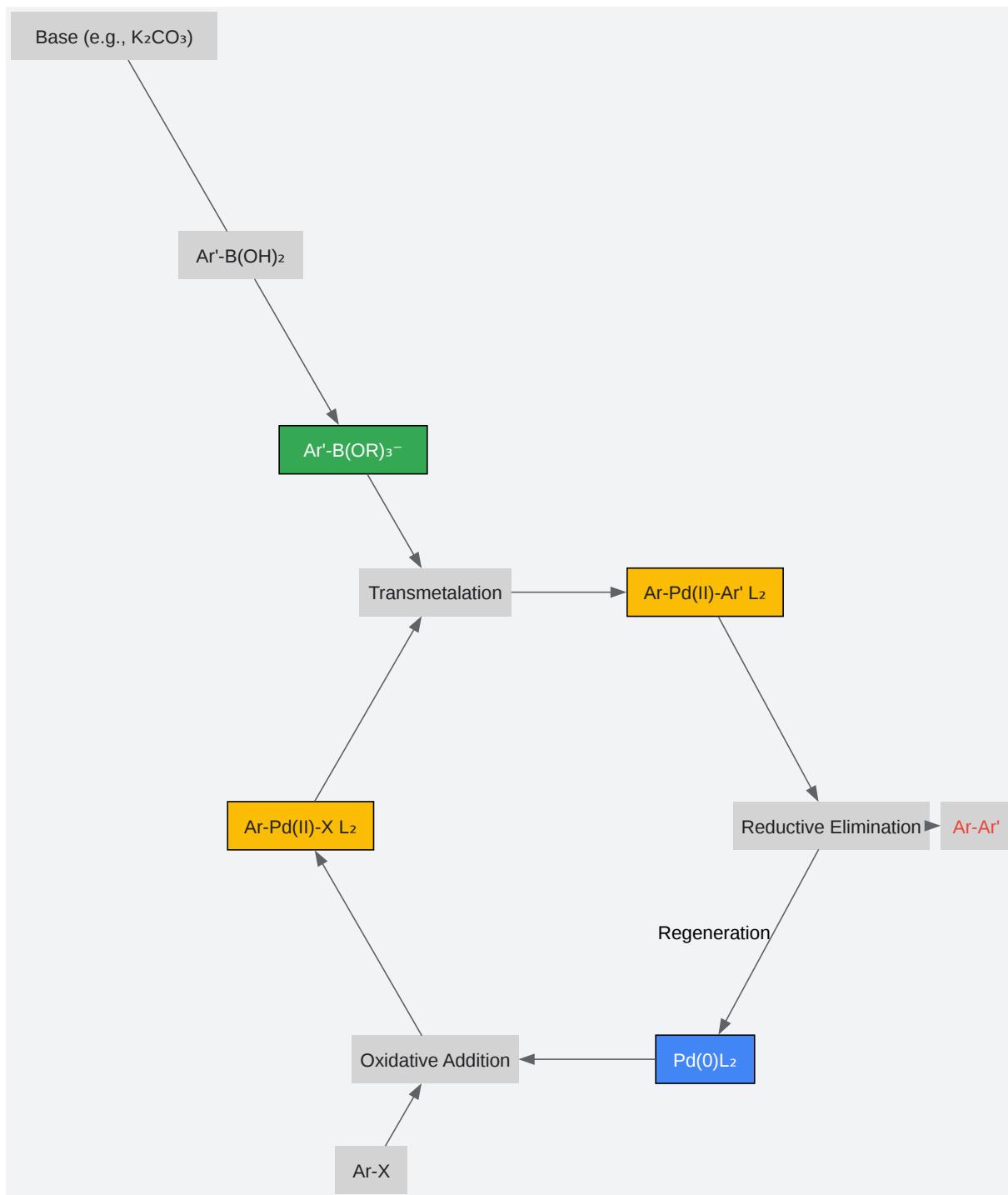
Arylboronic acids can undergo dehydration to form cyclic anhydrides (boroxines). It is recommended to store **(4-Bromo-3-chlorophenyl)boronic acid** in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[\[7\]](#) For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.

Safety and Handling

(4-Bromo-3-chlorophenyl)boronic acid is classified as harmful and an irritant.[\[1\]](#)[\[4\]](#)

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[\[1\]](#)[\[8\]](#) Causes skin and serious eye irritation.[\[6\]](#)[\[7\]](#) May cause respiratory irritation.[\[6\]](#)[\[7\]](#)
- Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood.[\[6\]](#)[\[7\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[8\]](#)[\[9\]](#) Avoid breathing dust.[\[6\]](#) Wash hands thoroughly after handling.[\[7\]](#) In case of contact with eyes, rinse cautiously with water for several minutes.[\[7\]](#)[\[9\]](#)

Core Reactivity and Mechanistic Insights


The reactivity of **(4-Bromo-3-chlorophenyl)boronic acid** is dominated by the versatile boronic acid moiety and the differential reactivity of its two halogen substituents. This allows for a strategic, stepwise approach to molecular construction.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds.[10][11] **(4-Bromo-3-chlorophenyl)boronic acid** serves as the organoboron partner, allowing the introduction of the 4-bromo-3-chlorophenyl scaffold onto various organic molecules.

Mechanistic Rationale: The catalytic cycle, illustrated below, involves three key steps:

- Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11]
- Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

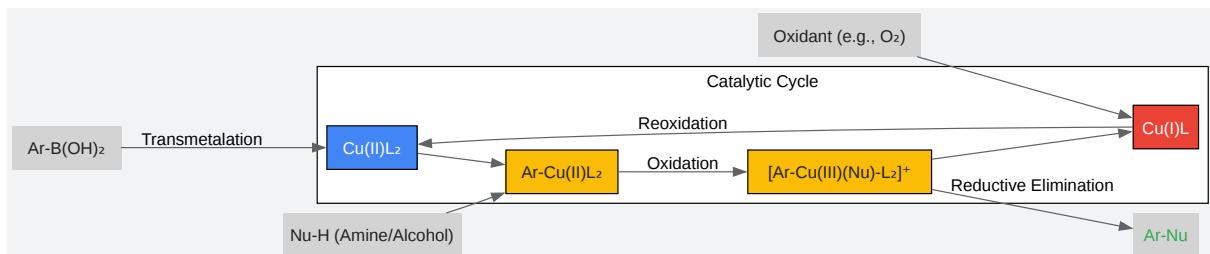
Experimental Protocol: Synthesis of 4-Bromo-3-chloro-1,1'-biphenyl

This protocol describes a typical Suzuki-Miyaura coupling using **(4-Bromo-3-chlorophenyl)boronic acid** and iodobenzene.

- Reagent Preparation: To a flame-dried Schlenk flask, add **(4-Bromo-3-chlorophenyl)boronic acid** (1.0 equiv), iodobenzene (1.1 equiv), and potassium carbonate (K_2CO_3 , 3.0 equiv).[\[12\]](#)
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 0.05 equiv).
- Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[\[13\]](#)
- Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
- Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Causality of Experimental Choices:

- Catalyst: $Pd(PPh_3)_4$ is a robust, commercially available $Pd(0)$ catalyst suitable for a wide range of Suzuki couplings.[\[13\]](#) Other catalysts, such as those with bulky phosphine ligands, can also be effective, particularly for less reactive aryl chlorides.[\[11\]](#)
- Base: The base (e.g., K_2CO_3 , CsF) is crucial for activating the boronic acid to form the boronate species, which facilitates the transmetalation step.[\[11\]](#)[\[14\]](#)


- Solvent: A biphasic solvent system like dioxane/water or THF/water is often used to dissolve both the organic substrates and the inorganic base.[14]

Regioselectivity: A key feature of this reagent is the potential for selective coupling. The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step.[15] This allows for subsequent functionalization at the less reactive C-Cl position under more forcing conditions.

Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically aryl ethers (C-O) and aryl amines (C-N), from arylboronic acids.[16][17] This reaction provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.

Mechanistic Rationale: While the precise mechanism can be complex and substrate-dependent, it is generally accepted to proceed through a copper(II) or copper(III) intermediate.[16][18] The arylboronic acid transmetalates its aryl group to a copper(II) salt. The resulting copper-aryl species then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) intermediate furnishes the C-N or C-O bond and regenerates a Cu(I) species, which is then reoxidized to Cu(II) by an oxidant (often air) to complete the catalytic cycle.[16][18]

[Click to download full resolution via product page](#)

Caption: A generalized catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

Experimental Protocol: N-Arylation of Aniline

This protocol outlines the coupling of **(4-Bromo-3-chlorophenyl)boronic acid** with aniline.

- Reaction Setup: In a round-bottom flask, combine **(4-Bromo-3-chlorophenyl)boronic acid** (1.0 equiv), aniline (1.2 equiv), copper(II) acetate ($\text{Cu}(\text{OAc})_2$, 0.1 equiv), and a suitable base such as pyridine (2.0 equiv).[\[16\]](#)
- Solvent: Add a solvent like dichloromethane (DCM) or methanol.
- Reaction Conditions: Stir the mixture at room temperature, open to the air, for 24-72 hours. [\[16\]](#) The reaction progress can be monitored by TLC.
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Wash the pad with the reaction solvent.
- Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-(4-bromo-3-chlorophenyl)aniline product.

Causality of Experimental Choices:

- Catalyst: Copper(II) acetate is a common and inexpensive catalyst for Chan-Lam couplings. [\[18\]](#)
- Oxidant: A key advantage of this reaction is that it can often be run open to the air, using atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst.[\[18\]](#)
- Conditions: The reaction is notable for its mild conditions, often proceeding at room temperature without the need for rigorously anhydrous or anaerobic setups, which is a significant advantage over many palladium-catalyzed methods.[\[16\]](#)[\[18\]](#)

Other Transformations

Beyond the cornerstone cross-coupling reactions, the boronic acid functional group can undergo several other useful transformations.

- **Oxidation to Phenols:** The boronic acid can be oxidized to the corresponding phenol (4-bromo-3-chlorophenol) using reagents such as hydrogen peroxide (H_2O_2) under basic conditions or other oxidizing agents.^[19] This provides a regioselective method for introducing a hydroxyl group.
- **Conversion to Aryl Azides:** In the presence of a copper catalyst and an azide source (e.g., sodium azide), arylboronic acids can be converted into aryl azides.^[20] These products are valuable intermediates, particularly in "click chemistry" for synthesizing triazoles.
- **Protodeboronation:** Under certain conditions, particularly in aqueous media, arylboronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is typically an undesired side reaction but is important to consider during reaction design and optimization.

Conclusion

(4-Bromo-3-chlorophenyl)boronic acid is a powerful and versatile building block in modern organic synthesis. Its trifunctional nature allows for a range of selective transformations, primarily driven by the well-established reactivity of the boronic acid group in Suzuki-Miyaura and Chan-Lam couplings. The differential reactivity between the C-Br and C-Cl bonds further enhances its utility, enabling chemists to perform sequential functionalizations and construct complex, highly substituted aromatic systems. A firm grasp of its fundamental reactivity, coupled with careful selection of catalysts and reaction conditions, unlocks its full potential for innovation in drug discovery and materials science.

References

- Chan–Lam coupling. (n.d.). In Wikipedia.
- Wexler, R. P., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. *Organic Letters*.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against *S. pneumoniae*. (n.d.). ScienceDirect.
- Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. (2014). ResearchGate.
- Chan-Lam Coupling. (n.d.). Organic Chemistry Portal.

- Arylboronic Acid Catalyzed Reductive Alkylation of Azoarenes to N-Alkylated Hydrazines. (2022). Chemistry – An Asian Journal.
- Reductive coupling of nitro compounds with boronic acid derivatives: an overview. (2023). RSC Advances.
- Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
- Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations. (2011). National Institutes of Health.
- Simon, J., et al. (2000). Regioselective Conversion of Arylboronic Acids to Phenols and Subsequent Coupling to Symmetrical Diaryl Ethers. The Journal of Organic Chemistry.
- In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts. (2018). ResearchGate.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction. (2018). PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
- 2. 4-Bromo-3-chlorophenylboronic acid [synhet.com](https://www.synhet.com)
- 3. 4-Bromo-3-chlorophenylboronic acid | 1217501-28-4 [chemicalbook.com](https://www.chemicalbook.com)
- 4. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com](https://www.matrixscientific.com)
- 5. Boronic acid, B-(3-bromo-4-chlorophenyl)- | CymitQuimica [cymitquimica.com](https://www.cymitquimica.com)
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 17. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against *S. pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chan-Lam Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [fundamental reactivity of (4-Bromo-3-chlorophenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b571854#fundamental-reactivity-of-4-bromo-3-chlorophenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com